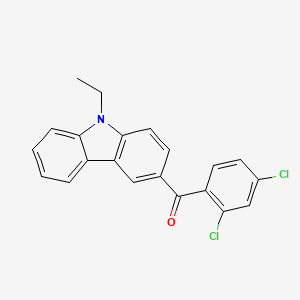
(2,4-Dichlorophenyl)(9-ethyl-9H-carbazol-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-Dichlorophenyl)(9-ethyl-9H-carbazol-3-yl)methanone is a complex organic compound that features a combination of a dichlorophenyl group and a carbazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichlorophenyl)(9-ethyl-9H-carbazol-3-yl)methanone typically involves the reaction of 9-ethylcarbazole with 2,4-dichlorobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(2,4-Dichlorophenyl)(9-ethyl-9H-carbazol-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydro derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenyl derivatives.
科学的研究の応用
(2,4-Dichlorophenyl)(9-ethyl-9H-carbazol-3-yl)methanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of materials with specific electronic or photonic properties.
作用機序
The mechanism by which (2,4-Dichlorophenyl)(9-ethyl-9H-carbazol-3-yl)methanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing the activity of these targets. Pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application.
類似化合物との比較
Similar Compounds
(9-Ethyl-9H-carbazol-3-yl)methanone: Similar structure but lacks the dichlorophenyl group.
(2,4-Dichlorophenyl)(9H-carbazol-3-yl)methanone: Similar but without the ethyl group on the carbazole moiety.
Uniqueness
(2,4-Dichlorophenyl)(9-ethyl-9H-carbazol-3-yl)methanone is unique due to the presence of both the dichlorophenyl and ethylcarbazole groups, which confer specific chemical and physical properties. This combination makes it particularly useful in applications requiring specific electronic or photonic characteristics.
特性
CAS番号 |
809279-80-9 |
|---|---|
分子式 |
C21H15Cl2NO |
分子量 |
368.3 g/mol |
IUPAC名 |
(2,4-dichlorophenyl)-(9-ethylcarbazol-3-yl)methanone |
InChI |
InChI=1S/C21H15Cl2NO/c1-2-24-19-6-4-3-5-15(19)17-11-13(7-10-20(17)24)21(25)16-9-8-14(22)12-18(16)23/h3-12H,2H2,1H3 |
InChIキー |
XKTXZRTVARUXSK-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(C=C(C=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C41 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


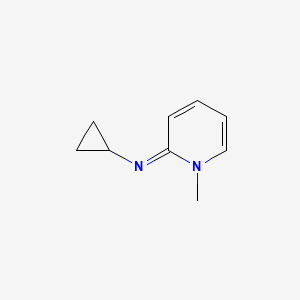

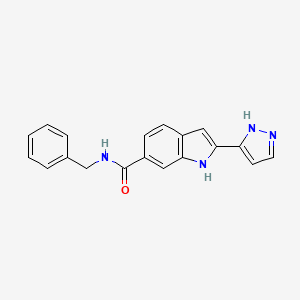
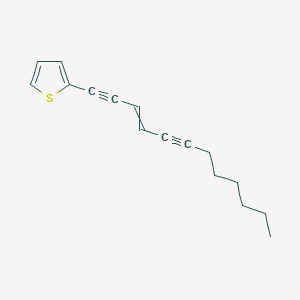

![Benzamide, 3-[5-[[(3,4-difluorophenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14219182.png)
![N'-cyclooctyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14219186.png)

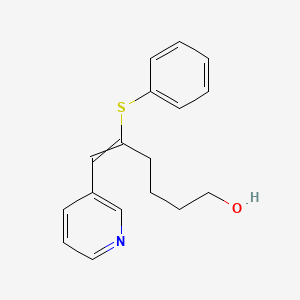
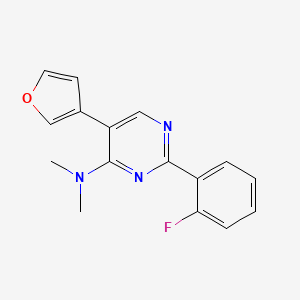
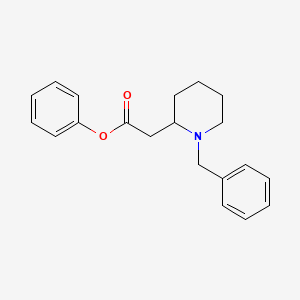
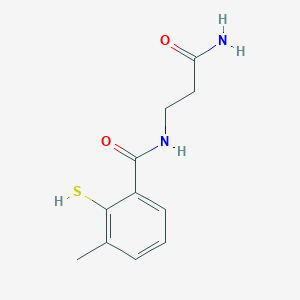
![7-Methyl-2-(trifluoromethyl)-6H-imidazo[4,5-f]quinolin-6-ol](/img/structure/B14219235.png)
![N-[(2-Methoxyphenyl)methylidene]-P,P-diphenylphosphinic amide](/img/structure/B14219243.png)
